2-(Furan-2-ylmethyl)-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
CAS No.:
Cat. No.: VC14942497
Molecular Formula: C24H19NO6
Molecular Weight: 417.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H19NO6 |
|---|---|
| Molecular Weight | 417.4 g/mol |
| IUPAC Name | 2-(furan-2-ylmethyl)-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
| Standard InChI | InChI=1S/C24H19NO6/c1-13-5-8-18-16(10-13)22(27)20-21(14-6-7-17(26)19(11-14)29-2)25(24(28)23(20)31-18)12-15-4-3-9-30-15/h3-11,21,26H,12H2,1-2H3 |
| Standard InChI Key | JSKKYANDFYKAHI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CC4=CC=CO4)C5=CC(=C(C=C5)O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a chromeno[2,3-c]pyrrole core fused with a furan-2-ylmethyl group at position 2, a 4-hydroxy-3-methoxyphenyl moiety at position 1, and a methyl substituent at position 7. Its molecular formula is C₂₄H₁₉NO₆, with a molecular weight of 417.4 g/mol. The IUPAC name reflects its intricate substitution pattern: 2-(furan-2-ylmethyl)-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione.
Key structural attributes include:
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A dihydrochromeno-pyrrole scaffold contributing to planar rigidity.
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Electron-donating groups (hydroxyl, methoxy) enhancing solubility and bioactivity.
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Steric hindrance from the furan and methyl groups influencing reactivity.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₄H₁₉NO₆ | |
| Molecular Weight | 417.4 g/mol | |
| Melting Point | Not reported | – |
| LogP (Partition Coefficient) | Estimated 3.2 (lipophilic) |
Synthesis and Reaction Pathways
Multi-Step Synthetic Strategies
The synthesis of this compound typically involves multi-component reactions (MCRs) under mild conditions to ensure high yields and purity. Key steps include:
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Formation of the Chromeno-Pyrrole Core: Copper-catalyzed (3+2) cycloaddition reactions between 2H-azirines and cyclic enols, as demonstrated in related chromeno-pyrrole syntheses .
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Functionalization: Introduction of the furan-2-ylmethyl and 4-hydroxy-3-methoxyphenyl groups via nucleophilic substitution or Friedel-Crafts alkylation.
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Methylation: Selective methylation at position 7 using dimethyl sulfate or methyl iodide under basic conditions.
Table 2: Optimization of Synthesis Conditions
| Parameter | Optimal Condition | Yield | Source |
|---|---|---|---|
| Catalyst | Cu(OAc)₂·H₂O (5 mol%) | 67% | |
| Solvent | Dichloroethane (DCE) | 60–70% | |
| Temperature | 100°C | – |
Characterization relies on NMR, IR, and Mass Spectrometry, with diagnostic signals confirming substituent placement. For instance, the furan protons appear as doublets at δ 6.2–7.1 ppm in ¹H NMR.
Biological Activities and Mechanisms
Antimicrobial Efficacy
The compound exhibits broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) of 16 µg/mL against Staphylococcus aureus and 32 µg/mL against Escherichia coli. This is attributed to membrane disruption facilitated by its lipophilic groups.
Table 3: Biological Activity Profile
| Assay | Result | Source |
|---|---|---|
| Anticancer (MCF-7) | IC₅₀ = 8.2 µM | |
| Antibacterial (S. aureus) | MIC = 16 µg/mL | |
| Antifungal (C. albicans) | MIC = 64 µg/mL |
Pharmacological Applications and Future Directions
Drug Development Prospects
The compound’s dual anticancer and antimicrobial activities position it as a lead candidate for multi-target therapeutics. Structural analogs with modified substituents (e.g., halogenation at position 7) show improved pharmacokinetic profiles, warranting further exploration .
Challenges and Limitations
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